N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-4-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE is a heterocyclic compound that features a furan ring, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a methyl group is introduced to the phenyl ring.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.
Coupling Reactions: The final step involves coupling the furan and oxazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents.
Major Products
Oxidation: Furanones
Reduction: Oxazolines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may target bacterial enzymes or receptors involved in cell wall synthesis.
Pathways Involved: The compound can inhibit key pathways in bacterial metabolism, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like nitrofurantoin and furazolidone.
Oxazole Derivatives: Compounds such as oxazepam and cloxazolam.
Uniqueness
N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its combined structural features of furan, methylphenyl, and oxazole rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H14N2O3/c1-11-4-6-12(7-5-11)15-14(10-18-21-15)16(19)17-9-13-3-2-8-20-13/h2-8,10H,9H2,1H3,(H,17,19) |
InChI Key |
XWSYKXBFACHSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NO2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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